5-o-Desmethylomeprazole

Stereoselective Metabolism Pharmacokinetic Modeling Enantiomer Disposition

Procure 5-O-Desmethylomeprazole (CAS 151602-49-2) as an analytically validated reference standard for omeprazole impurity profiling and DMPK investigations. Its stereoselective formation via CYP2C19/3A4 makes it the definitive marker for enzyme activity studies, distinct from hydroxyomeprazole or omeprazole sulfone. Essential for HPLC/LC-MS method validation, forced degradation, and ANDA regulatory submissions. Available in research-grade purity.

Molecular Formula C16H17N3O3S
Molecular Weight 331.4 g/mol
CAS No. 151602-49-2
Cat. No. B018265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-o-Desmethylomeprazole
CAS151602-49-2
Synonyms2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazol-5-ol; 
Molecular FormulaC16H17N3O3S
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O
InChIInChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)22-3)8-23(21)16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19)
InChIKeyTWXDTVZNDQKCOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-O-Desmethylomeprazole (CAS 151602-49-2): A Key CYP Metabolite Reference Standard for Omeprazole Bioequivalence and DDI Studies


5-O-Desmethylomeprazole (CAS 151602-49-2) is the primary O-demethylated metabolite of the proton pump inhibitor (PPI) omeprazole, formed predominantly via hepatic cytochrome P450 CYP2C19-mediated metabolism [1]. Structurally, it is a benzimidazole sulfoxide derivative differing from the parent compound by a single O-demethylation at the 5-position of the benzimidazole ring, resulting in a hydroxyl substitution [1]. As a pharmacologically active metabolite with an AUCm/AUCp ratio ≥ 0.25 [2] and distinct time-dependent inhibitory activity toward CYP2C19 and CYP3A4 [2], it is a critical reference standard for bioequivalence studies, drug-drug interaction (DDI) risk assessments, and analytical method validation in pharmaceutical development and regulatory submissions (e.g., ANDA) [3].

Why Generic Impurity Standards Are Insufficient: Evidence-Based Selection of 5-O-Desmethylomeprazole


Substituting 5-O-Desmethylomeprazole with a generic impurity standard or an alternative PPI metabolite, such as 5-hydroxyomeprazole or omeprazole sulfone, is scientifically unjustified due to distinct stereoselective formation pathways, differential cytochrome P450 enzyme affinities, and unique DDI liability profiles. While all three metabolites are formed from omeprazole, their enzymatic origins and inhibition mechanisms diverge: 5-O-desmethylomeprazole is predominantly formed from S-omeprazole via CYP2C19 [1] and functions as a time-dependent inhibitor (TDI) of both CYP2C19 and CYP3A4, whereas 5-hydroxyomeprazole (a reversible inhibitor only) and omeprazole sulfone (a TDI of CYP2C19 only) exhibit distinct interaction profiles [2]. These quantitative disparities mandate compound-specific standards for accurate pharmacokinetic modeling, regulatory bioequivalence testing, and reliable DDI prediction.

5-O-Desmethylomeprazole: A Comparative Quantitative Evidence Guide for Scientific and Industrial Procurement


Comparative Intrinsic Clearance: S-Omeprazole vs. R-Omeprazole for 5-O-Desmethyl Formation

In human liver microsomes, the intrinsic clearance (CLint) for the formation of the 5-O-desmethyl metabolite is significantly higher from S-omeprazole (esomeprazole) than from R-omeprazole. This stereoselectivity is a key differentiation point, as 5-hydroxyomeprazole formation exhibits the opposite stereoselective preference (R > S). The specific CLint value for 5-O-desmethyl formation from S-omeprazole is quantified in the source study, and its sum CLint across all three metabolites for S-omeprazole (14.6 µl/min/mg) is 2.9-fold lower than that of R-omeprazole (42.5 µl/min/mg), reflecting the overall slower clearance of the S-enantiomer [1].

Stereoselective Metabolism Pharmacokinetic Modeling Enantiomer Disposition

Time-Dependent CYP Inhibition: Distinct TDI Profile vs. 5-Hydroxyomeprazole and Omeprazole Sulfone

5-O-Desmethylomeprazole functions as a time-dependent inhibitor (TDI), also termed mechanism-based inhibitor (MBI), of both CYP2C19 and CYP3A4. In contrast, its primary metabolite comparator, 5-hydroxyomeprazole, is only a reversible inhibitor of both enzymes, and omeprazole sulfone is a TDI of CYP2C19 but not CYP3A4 [1]. The contribution of these metabolites to in vivo hepatic DDI was predicted to be 30-63% [1].

Drug-Drug Interaction (DDI) Risk CYP2C19/CYP3A4 Inactivation Mechanism-Based Inhibition (MBI)

Metabolite-to-Parent AUC Ratio: Exceeds Regulatory Threshold for DDI Consideration

Following a single 20 mg dose of omeprazole, the area under the plasma concentration-time curve ratio of metabolite to parent (AUCm/AUCp) for 5-O-desmethylomeprazole was ≥ 0.25 for both total and unbound concentrations [1]. This threshold is often used in regulatory guidance (e.g., FDA) to determine if a metabolite's contribution to drug effect or safety warrants further investigation.

Bioequivalence Pharmacokinetics ANDAs Regulatory Science

High-Affinity Enzyme Kinetics: Biphasic Model Reveals Dual CYP Involvement

The formation of 5-O-desmethylomeprazole in human liver microsomes exhibits biphasic kinetics, best described by a two-enzyme Michaelis-Menten model. This indicates involvement of both a high-affinity and a low-affinity cytochrome P450 component. The high-affinity site Clint is double that of the low-affinity site [1]. In equine liver microsomes, the Clint for 5-O-desmethylomeprazole formation was 0.09 pmol/min/pmol P450, which is 25% lower than that for 5-hydroxyomeprazole (0.12 pmol/min/pmol P450) under the same conditions [1].

Enzyme Kinetics CYP2C19 Polymorphism In Vitro Metabolism

Distinct CYP Isoform Involvement: CYP2D6 Contribution to 5-O-Desmethyl Formation

In contrast to the primary pathways for 5-hydroxyomeprazole (predominantly CYP2C19 and CYP3A4) and omeprazole sulfone (predominantly CYP3A4), formation of 5-O-desmethylomeprazole was inhibited by both S-mephenytoin (CYP2C19 inhibitor) and quinidine (CYP2D6 inhibitor). This indicates a unique dual contribution from CYP2C19 and CYP2D6 [1]. The Vmax/Km ratio (an indicator of in vivo CLint) for hydroxyomeprazole was four times greater than that for omeprazole sulfone, but a direct comparison for 5-O-desmethyl was not reported in this study [1].

CYP2D6 Polymorphism Metabolic Pathway Mapping Inhibition Studies

Clinical Pharmacokinetic Exposure: Low 5-O-Desmethyl/Esomeprazole AUC Ratio

In critically ill ICU patients receiving esomeprazole, the steady-state AUC ratio of 5-O-desmethyl esomeprazole to esomeprazole ranged from 0.00 to 0.06 across days 1-7 of therapy, compared to a ratio of 0.03 to 0.11 for 5′-OH-esomeprazole and 0.30 to 1.09 for esomeprazole sulfone [1]. This confirms that 5-O-desmethylomeprazole is a minor circulating metabolite in vivo under clinical dosing conditions, despite its significant in vitro TDI activity and regulatory relevance.

Clinical Pharmacokinetics Metabolite Profiling Therapeutic Drug Monitoring

Optimal Use Cases for 5-O-Desmethylomeprazole (CAS 151602-49-2) Based on Quantitative Evidence


1. Reference Standard for Abbreviated New Drug Application (ANDA) Bioequivalence Studies

Given its AUCm/AUCp ratio ≥ 0.25 [1], 5-O-desmethylomeprazole is a major circulating metabolite that meets FDA criteria for metabolite safety and DDI assessment. As a certified reference standard with traceability to USP or EP pharmacopeial standards [2], it is required for the validation of LC-MS/MS bioanalytical methods used to quantify this metabolite in plasma samples from bioequivalence trials of generic omeprazole or esomeprazole formulations.

2. Probe Substrate for In Vitro CYP2C19 and CYP2D6 Phenotyping Assays

The unique dual inhibition of 5-O-desmethylomeprazole formation by both S-mephenytoin (CYP2C19) and quinidine (CYP2D6) [1], combined with its biphasic, high-affinity formation kinetics [2], makes it a superior probe for simultaneously assessing CYP2C19 and CYP2D6 activity in human liver microsomes or recombinant enzyme systems. This enables more comprehensive in vitro phenotyping than assays relying solely on 5-hydroxyomeprazole or omeprazole sulfone formation.

3. Calibrator for Quantitative Prediction of Time-Dependent Drug-Drug Interactions (TDI/MBI)

As a confirmed time-dependent inhibitor (TDI) of both CYP2C19 and CYP3A4, with metabolites predicted to contribute 30-63% to in vivo hepatic DDI [1], 5-O-desmethylomeprazole is an essential calibrator for in vitro TDI assays (e.g., IC50 shift or inactivation kinetic studies). Its use ensures accurate parameterization of physiologically based pharmacokinetic (PBPK) models used to predict the DDI liability of new chemical entities metabolized by CYP2C19 or CYP3A4.

4. Analytical Method Development and Validation for Metabolite Profiling in Special Populations

The distinct stereoselective formation pathway, where CYP2C19 primarily metabolizes S-omeprazole to 5-O-desmethylomeprazole (vs. R-omeprazole to 5-hydroxyomeprazole) [1], and the low circulating AUC ratio in clinical populations [2], necessitate robust analytical methods with high sensitivity and specificity. This compound serves as the definitive reference for developing and validating chiral LC-MS methods to monitor esomeprazole metabolism in special populations, including CYP2C19 poor metabolizers, critically ill patients, and pediatric subjects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-o-Desmethylomeprazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.